molecular formula C6H6Cl2N4O B8643081 N-(5-amino-4,6-dichloropyrimidin-2-yl)acetamide CAS No. 56145-02-9

N-(5-amino-4,6-dichloropyrimidin-2-yl)acetamide

Cat. No. B8643081
CAS RN: 56145-02-9
M. Wt: 221.04 g/mol
InChI Key: NSNQJGICQHOUSX-UHFFFAOYSA-N
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Patent
US05034394

Procedure details

N-(5-Amino-4,6-dichloropyrimidin-2-yl)acetamide (J. Org. Chem. 1975, 40, 3141) was formylated by addition of 96% formic acid (20 mL) to a solution of (0.75 g, 3.4 mmoles) dissolved in acetic anhydride (20 mL). The resulting solution was stirred at 25° C. for one hour and then evaporated to give N-(4,6-dichloro-5-formamido-2-pyrimidinyl)acetamide as tan powder (0.77 g, 91%); structure confirmed by 1H-NMR and mass spectrum. This tan powder (840 mg, 3.37 mmol), (±)-cis-4-amino-2-cyclopentene-1-methanol (940 mg, 8.2 mmol), and triethylamine (0.80 g, 8.0 mmol) were warmed in ethanol (50 mL) in an oil bath (70°-80° C.) under nitrogen for 50 minutes and evaporated to a dark oil which was chromatographed on silica gel. Title compound was eluted with 5% methanol-chloroform as a peach-colored solid foam (840 mg). Crystallization from methanol gave white granules (575 mg, 52%); m.p. 189°-193°; 1H-NMR (DMSO-d6) δ10.23 (br, 1.0, NHAc), 9.3 (br, 1.0, NHCHO), 8.15 and 7.90 (both s, total 1.0, HC=O from two conformers, peaks coalesce at 60° C.), 7.42 and 7.22 (both d, J=8.3, total 1.0, CH--NH from two conformers, peaks coalesce at 60° C.), 5.9 and 5.7 (both m, 2.0, CH=CH), 5.05 (m, 1, CH--N), 4.73 (m, 1, OH), 3.39 (m, 2, CH2OH), 2.72 (m, 1, CH), 2.40 (m, 1, 1/2CH2), 1.36 (m, 1, 1/2CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:13])=[N:4][C:5]([NH:9][C:10](=[O:12])[CH3:11])=[N:6][C:7]=1[Cl:8].[CH:14](O)=[O:15]>C(OC(=O)C)(=O)C>[Cl:8][C:7]1[C:2]([NH:1][CH:14]=[O:15])=[C:3]([Cl:13])[N:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1Cl)NC(C)=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1NC=O)Cl)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.